Diethyl 1,1'-(hexane-1,6-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate)
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Overview
Description
Diethyl 1,1’-(hexane-1,6-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) is a chemical compound with the molecular formula C20H28N2O8 It is known for its unique structure, which includes two pyrrolidine-3-carboxylate groups connected by a hexane-1,6-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1,1’-(hexane-1,6-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) typically involves the reaction of diethyl 4,5-dioxopyrrolidine-3-carboxylate with hexane-1,6-diamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Diethyl 1,1’-(hexane-1,6-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Diethyl 1,1’-(hexane-1,6-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 1,1’-(hexane-1,6-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea]
- 1,6-Bismaleimidohexane
- N,N’-(Hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)urea]
Uniqueness
Diethyl 1,1’-(hexane-1,6-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hexane-1,6-diyl linker and pyrrolidine-3-carboxylate groups make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
7596-14-7 |
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Molecular Formula |
C20H28N2O8 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
ethyl 1-[6-(4-ethoxycarbonyl-2,3-dioxopyrrolidin-1-yl)hexyl]-4,5-dioxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H28N2O8/c1-3-29-19(27)13-11-21(17(25)15(13)23)9-7-5-6-8-10-22-12-14(16(24)18(22)26)20(28)30-4-2/h13-14H,3-12H2,1-2H3 |
InChI Key |
VUVWFAVRKUHEIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(C(=O)C1=O)CCCCCCN2CC(C(=O)C2=O)C(=O)OCC |
Origin of Product |
United States |
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